

Pharmacokinetics and Bioavailability of Indomethacin Sodium Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Indomethacin sodium hydrate*

Cat. No.: *B1194704*

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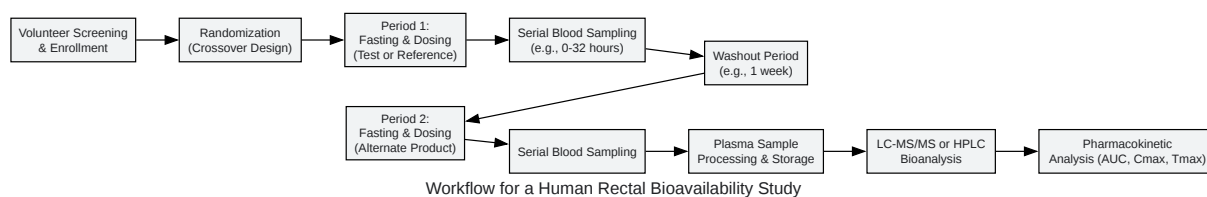
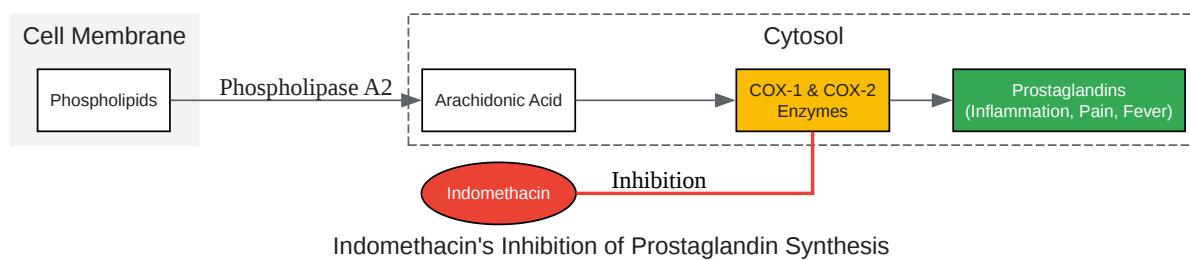
For Researchers, Scientists, and Drug Development Professionals

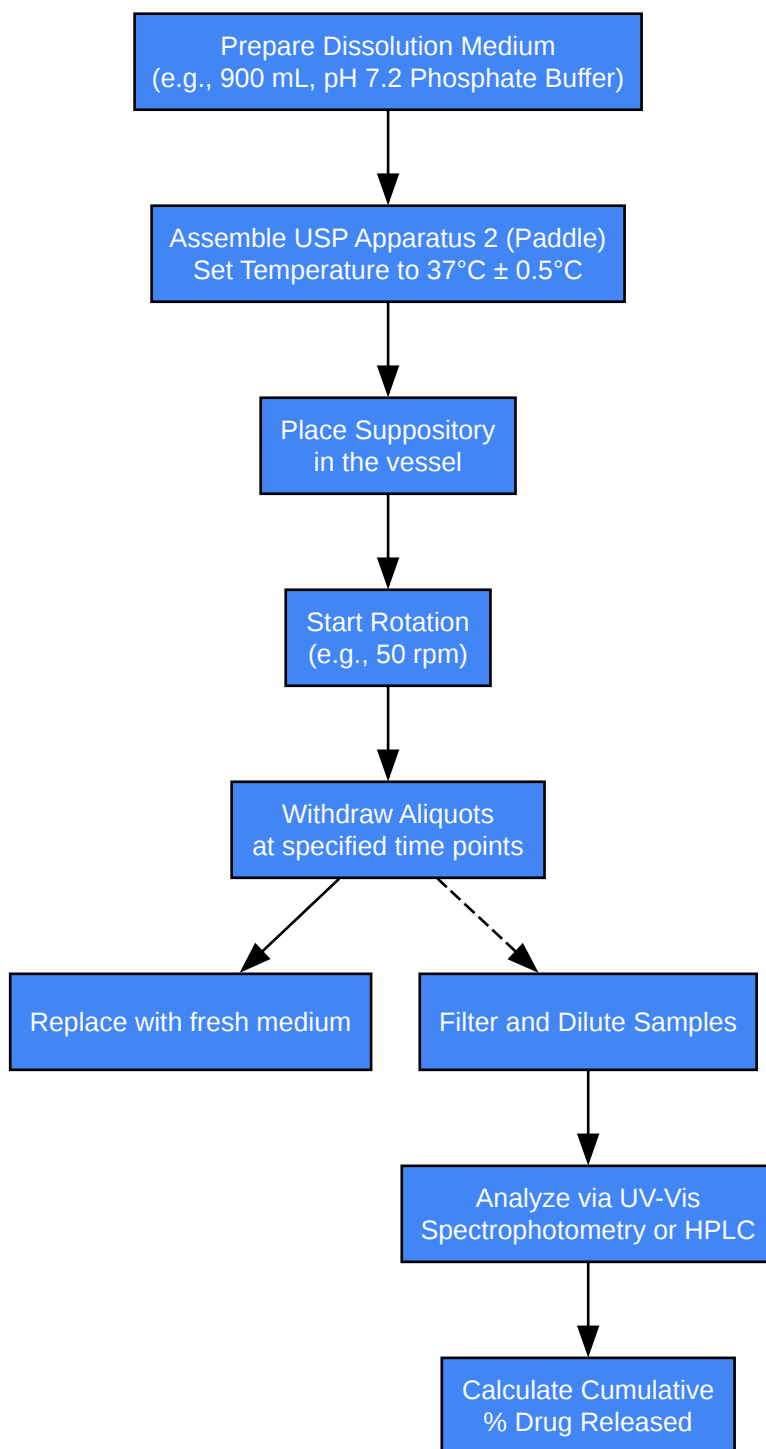
Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is chemically classified as an indole-acetic acid derivative.[3] The sodium hydrate salt of indomethacin is a formulation often used in various dosage forms, including rectal suppositories, to enhance its therapeutic application. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of indomethacin, with a particular focus on its sodium hydrate form, to support research and development activities.

Mechanism of Action

The primary therapeutic effect of indomethacin is derived from its potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are critical for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4] By blocking prostaglandin synthesis, indomethacin effectively mitigates inflammatory responses.[3][6] Additionally, indomethacin has been shown to inhibit phospholipase A2 and the motility of polymorphonuclear leukocytes, further contributing to its anti-inflammatory profile.[3][4]





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